molecular formula C22H18O3 B12487674 4-(3-methyl-1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one

4-(3-methyl-1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one

Cat. No.: B12487674
M. Wt: 330.4 g/mol
InChI Key: MGDACAJXVFWMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-METHYL-1-BENZOFURAN-2-YL)-6H,7H,8H,9H-CYCLOHEXA[G]CHROMEN-2-ONE is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure that combines a benzofuran moiety with a chromenone system, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-METHYL-1-BENZOFURAN-2-YL)-6H,7H,8H,9H-CYCLOHEXA[G]CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Methyl Group: The methyl group at the 3-position of the benzofuran ring can be introduced via Friedel-Crafts alkylation.

    Coupling with Chromenone System: The final step involves coupling the benzofuran derivative with a chromenone precursor under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chromenone system, potentially converting it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and chromenone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzofuran-chromenone systems in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial and anticancer agent. Benzofuran derivatives are known to exhibit significant biological activities, and this compound is no exception.

Medicine

In medicine, research focuses on the compound’s potential therapeutic applications. It is explored for its ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of new drugs.

Industry

Industrially, the compound may find applications in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-METHYL-1-BENZOFURAN-2-YL)-6H,7H,8H,9H-CYCLOHEXA[G]CHROMEN-2-ONE involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The chromenone system may also contribute to the compound’s biological effects by binding to different molecular sites. These interactions can lead to various pharmacological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Psoralen: A benzofuran derivative used in the treatment of skin diseases.

    8-Methoxypsoralen: Another benzofuran compound with therapeutic applications.

    Angelicin: Known for its use in phototherapy.

Uniqueness

What sets 4-(3-METHYL-1-BENZOFURAN-2-YL)-6H,7H,8H,9H-CYCLOHEXA[G]CHROMEN-2-ONE apart is its combined benzofuran-chromenone structure

Properties

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

4-(3-methyl-1-benzofuran-2-yl)-6,7,8,9-tetrahydrobenzo[g]chromen-2-one

InChI

InChI=1S/C22H18O3/c1-13-16-8-4-5-9-19(16)25-22(13)18-12-21(23)24-20-11-15-7-3-2-6-14(15)10-17(18)20/h4-5,8-12H,2-3,6-7H2,1H3

InChI Key

MGDACAJXVFWMJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=CC(=O)OC4=C3C=C5CCCCC5=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.